molecular formula C35H29N2NaO7S2 B577069 Acid Red 289 CAS No. 12220-28-9

Acid Red 289

Cat. No.: B577069
CAS No.: 12220-28-9
M. Wt: 676.7 g/mol
InChI Key: MLYDRRZQNRGWEQ-UHFFFAOYSA-M
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Description

Acid Red 289 is an organic dye known for its vibrant red color. It is widely used in various industries, including textiles and ink-jet printing. The compound is characterized by its solubility in water and its ability to produce a bright red hue when dissolved. Its molecular formula is C35H29N2NaO7S2, and it has a molecular weight of 676.73 g/mol .

Scientific Research Applications

Acid Red 289 has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

In scientific research, Acid Red 289 functions as a fluorescent dye . It is used for the visualization of proteins and other molecules within cells, exploration of cellular processes, and detection of DNA . The mechanism of action of this compound involves its binding to the target molecule and subsequent emission of light upon excitation by a specific wavelength . This emitted light is subsequently captured and utilized for visualizing the target molecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a fluorescent dye . By binding to proteins and other biomolecules within cells, this compound allows for the visualization of these molecules and the processes they are involved in . This can provide valuable insights into cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to target molecules within cells . Upon excitation by a specific wavelength of light, this compound emits light that can be captured and used to visualize the target molecule . This allows for the study of the target molecule’s role in various cellular processes, including enzyme activity, gene expression, and metabolic pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time . As a fluorescent dye, this compound is used in various in vitro and in vivo studies to visualize target molecules over time .

Metabolic Pathways

The involvement of this compound in metabolic pathways is primarily related to its role as a fluorescent dye . By binding to enzymes and other biomolecules involved in these pathways, this compound can be used to visualize and study these processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by its chemical properties and the nature of the target molecules it binds to .

Subcellular Localization

The subcellular localization of this compound is determined by the specific compartments or organelles that the target molecules it binds to are located in .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Red 289 is synthesized through the condensation of 2-formylbenzenesulfonic acid and 2,6-dimethyl-3′-hydroxydiphenylamine in the presence of sulfuric acid. This reaction is followed by three dehydrogenation oxidation steps using ferric chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Acid Red 289 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties and applications .

Comparison with Similar Compounds

Comparison: Acid Red 289 is unique due to its specific molecular structure, which provides distinct color properties and solubility characteristics. Compared to other similar compounds, this compound offers superior stability and brightness, making it a preferred choice in many applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Acid Red 289 can be achieved through a diazotization coupling reaction.", "Starting Materials": [ "4-Amino-2,5-dimethoxybenzenediazonium chloride", "2-Hydroxy-3-naphthoic acid" ], "Reaction": [ "Step 1: Prepare a solution of 4-Amino-2,5-dimethoxybenzenediazonium chloride in water.", "Step 2: Add sodium nitrite to the solution to form the diazonium salt.", "Step 3: Prepare a solution of 2-Hydroxy-3-naphthoic acid in water.", "Step 4: Add sodium hydroxide to the solution to make it alkaline.", "Step 5: Add the diazonium salt solution to the alkaline 2-Hydroxy-3-naphthoic acid solution.", "Step 6: Stir the mixture for a few hours until the coupling reaction is complete.", "Step 7: Acidify the mixture with hydrochloric acid to precipitate the product.", "Step 8: Filter and wash the product with water to obtain Acid Red 289." ] }

CAS No.

12220-28-9

Molecular Formula

C35H29N2NaO7S2

Molecular Weight

676.7 g/mol

IUPAC Name

sodium;3-[[6-(2,6-dimethylphenyl)azaniumylidene-9-(2-sulfonatophenyl)xanthen-3-yl]amino]-2,4-dimethylbenzenesulfonate

InChI

InChI=1S/C35H30N2O7S2.Na/c1-20-8-7-9-21(2)34(20)36-24-13-15-26-29(18-24)44-30-19-25(37-35-22(3)12-17-31(23(35)4)45(38,39)40)14-16-27(30)33(26)28-10-5-6-11-32(28)46(41,42)43;/h5-19,37H,1-4H3,(H,38,39,40)(H,41,42,43);/q;+1/p-1

InChI Key

MLYDRRZQNRGWEQ-UHFFFAOYSA-M

SMILES

CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C(=CC=C1)C)[NH+]=C2C=CC3=C(C4=C(C=C(C=C4)NC5=C(C=CC(=C5C)S(=O)(=O)[O-])C)OC3=C2)C6=CC=CC=C6S(=O)(=O)[O-].[Na+]

Origin of Product

United States
Customer
Q & A

Q1: What are the lightfastness properties of Acid Red 289 and how do they compare to other dyes used in inkjet printing?

A1: this compound, a rhodanine-type dye, exhibits lower lightfastness compared to azo dyes and copper phthalocyanines. [] This means that inks containing this compound are more prone to fading when exposed to light. Research has shown that light exposure can cause a shift in the chromoticity coordinates of this compound towards the achromatic region, indicating fading. [] In contrast, copper phthalocyanines, often used in cyan inks, demonstrate good light resistance due to their macrocyclic metal complex structure. []

Q2: Does the presence of this compound in printing ink affect the paper strength during aging?

A2: Yes, inkjet inks containing this compound can impact paper strength during both thermal and light-induced aging. [] Studies indicate that inkjet printing, in general, can reduce paper strength, with the extent of reduction depending on factors like paper quality, printer type, and ink composition. [] Light-induced aging, in particular, leads to significant strength losses in papers printed with inks containing this compound. [] This degradation is attributed to the interaction between light and the dye molecules, resulting in their partial decomposition. []

Q3: What is the composition of the red printing ink specifically designed for wash label printing, and what are its advantages?

A3: The red printing ink formulated for wash label printing comprises several components, including 0.8% C.I. Acid Red 52, 0.7% C.I. This compound, 16-19% diethylene glycol, 6-9% triethylene glycol monobutyl ether, 0.4-0.5% surfactant, and the remaining percentage being deionized water. [] This specific formulation results in high-quality printing on wash labels, minimizing issues like bleeding and burring. [] Moreover, the printed patterns exhibit good fastness to rubbing and possess a certain degree of lightfastness. []

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